4-(5-Bromopyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-(5-Bromopyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a bromopyrimidine moiety and a trifluoromethyl-substituted pyridine ring, connected through a piperazinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The starting material, 5-bromopyrimidine, is synthesized through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Piperazinone: The bromopyrimidine intermediate is then coupled with 1-(2-(trifluoromethyl)pyridin-4-yl)piperazin-2-one. This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as Suzuki or Buchwald-Hartwig coupling, under inert atmosphere and elevated temperatures.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification methods to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups, potentially altering its biological activity.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules, useful in drug development.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-(5-Bromopyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(5-Bromopyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine and trifluoromethylpyridine moieties contribute to its binding affinity and specificity. The compound may inhibit or activate its target by binding to the active site or allosteric sites, thereby modulating the biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromopyrimidin-2-yl)morpholine
- 4-(5-Bromopyrimidin-2-yl)-1-(4-fluorophenyl)piperazin-2-one
- 4-(5-Bromopyrimidin-2-yl)-1-(2-chloropyridin-4-yl)piperazin-2-one
Uniqueness
4-(5-Bromopyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is unique due to the presence of both bromopyrimidine and trifluoromethylpyridine moieties, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug design.
This compound’s unique structure and properties make it a versatile tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3N5O/c15-9-6-20-13(21-7-9)22-3-4-23(12(24)8-22)10-1-2-19-11(5-10)14(16,17)18/h1-2,5-7H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKFZUCUKJMELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=C(C=N2)Br)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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